2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3/c14-10-5-8(13(15,16)17)7-20-12(10)9(6-18)11-3-1-2-4-19-11/h1-5,7,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLFYQDLTPJOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile, is a broad-spectrum fungicide. It is primarily targeted at various soil-borne fungal pathogens. The role of these targets is to cause diseases in a range of crops, and the compound acts to control and prevent these diseases.
Pharmacokinetics
The compound has a low aqueous solubility and a low volatility, which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of the action of this compound is the control of various soil-borne fungal pathogens. This leads to the prevention of diseases in a range of crops, thereby enhancing crop yield and quality.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility and low volatility suggest that it may be more effective in dry conditions. , indicating that soil type and moisture levels may also affect its efficacy and stability.
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile , often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₁H₈ClF₃N₂
- Molecular Weight : 252.65 g/mol
- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)
- Appearance : White to light yellow crystalline powder
- Solubility : Soluble in methanol and other organic solvents
The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group, which enhances lipophilicity and bioactivity. Studies have shown that trifluoromethyl groups can significantly influence the interaction of compounds with biological targets, including enzymes and receptors.
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and infections.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms that disrupt bacterial cell wall synthesis.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study conducted by Leung et al. demonstrated that derivatives of this compound showed selective activity against Chlamydia trachomatis, highlighting its potential as a lead compound for developing new antibiotics. The presence of the trifluoromethyl group was crucial for enhancing the activity against this pathogen, with modifications leading to a significant increase in potency compared to non-fluorinated analogs .
Case Study 2: Cancer Research
In another investigation, compounds similar to this pyridine derivative were tested for their anti-cancer properties. It was found that they could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase. The mechanism involved the modulation of key signaling pathways such as MAPK and PI3K/Akt .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile
- Molecular Formula : C₁₆H₁₂ClF₃N₂O₂
- Molecular Weight : 356.73 g/mol
- Key Differences : Replacement of the 2-pyridinyl group with a 3,4-dimethoxyphenyl group.
- This derivative is used in specialized organic syntheses .
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile
- CAS : 213994-29-7
- Molecular Formula : C₁₄H₈ClF₃N₃O₂
- Key Differences : Incorporation of a nitro group on the phenyl ring.
- Impact : The nitro group’s strong electron-withdrawing nature may increase reactivity in nucleophilic substitution reactions, making this compound more suitable for explosives or dye intermediates .
Functional Group Substitutions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetamide
- Molecular Formula : C₁₅H₁₂ClF₃N₂O₂
- Molecular Weight : 344.72 g/mol
- Key Differences : Replacement of the nitrile (–CN) group with an acetamide (–CONH₂) group.
- Impact: Reduced toxicity compared to nitriles (which can release cyanide).
Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate
- CAS : 321433-74-3
- Molecular Formula : C₁₁H₁₂ClF₃N₄O₂S
- Key Differences : Incorporation of a hydrazine-carbothioyl group and an ester.
Agrochemical Derivatives
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide)
- CAS : 658066-35-4
- Molecular Formula : C₁₆H₁₁ClF₆N₂O
- Key Differences : The acetonitrile group is replaced with a benzamide-linked ethylamine chain.
- Impact : As a systemic fungicide, Fluopyram’s benzamide group enables inhibition of succinate dehydrogenase in fungi, a mode of action distinct from nitrile-based compounds .
Haloxyfop-methyl ester
Physicochemical and Toxicological Comparison
Preparation Methods
Reaction Mechanism
This method begins with 3-chloro-5-(trifluoromethyl)pyridine, which undergoes halogenation at the 2-position using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS). Subsequent cyanation introduces the acetonitrile moiety via nucleophilic substitution with potassium cyanide (KCN) or malononitrile.
Example Protocol (Adapted from CN103483244A):
- Halogenation: 3-Chloro-5-(trifluoromethyl)pyridine (1.0 eq) is treated with POCl₃ (3.0 eq) at 80°C for 6 hours.
- Cyanation: The chlorinated intermediate reacts with ethyl cyanoacetate (1.2 eq) in dimethylformamide (DMF) at 60°C for 12 hours.
- Hydrolysis: The ester is hydrolyzed using NaOH (2.0 M) to yield the acetonitrile derivative.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat dissipation and reduce side reactions. Ethyl acetate is preferred for extraction due to its low toxicity and high partition coefficient.
Knoevenagel Condensation
Reaction Design
This route uses 3-chloro-5-(trifluoromethyl)picolinaldehyde and 2-pyridinylacetonitrile in the presence of a base (e.g., piperidine). The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde.
Optimized Conditions:
- Solvent: Ethanol/water (4:1)
- Temperature: 25°C
- Catalyst: Piperidine (10 mol%)
Yield: 65–72% (recrystallized from hexane/ethyl acetate).
Limitations
The trifluoromethyl group’s electron-withdrawing effects reduce aldehyde reactivity, necessitating prolonged reaction times (24–48 hours).
Nucleophilic Aromatic Substitution
Two-Step Process
- Intermediate Synthesis: 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)acetonitrile is prepared via cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine using CuCN in DMF.
- Coupling: The intermediate reacts with 2-pyridinylmagnesium bromide in tetrahydrofuran (THF) at −78°C to form the final product.
Key Data:
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CuCN | 120°C | 8 h | 85% |
| 2 | Grignard | −78°C | 2 h | 62% |
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Halogenation-Cyanation | 78–89 | >95 | High | 120–150 |
| Knoevenagel Condensation | 65–72 | 90–93 | Moderate | 180–200 |
| Nucleophilic Substitution | 62–85 | 88–92 | Low | 220–250 |
Advantages of Halogenation-Cyanation:
Challenges in Nucleophilic Routes:
- Cryogenic conditions (−78°C) increase operational costs.
- Grignard reagent sensitivity to moisture necessitates inert atmospheres.
Industrial Purification Techniques
Final purification typically involves:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile?
- Answer : The compound is synthesized via multi-step reactions starting from pyridine derivatives. Key steps include:
- Nitration : Using fuming nitric acid and sulfuric acid at 60–80°C to introduce nitro groups.
- Functionalization : Substitution reactions with acetonitrile precursors under reflux in anhydrous THF.
- Purification : Crystallization from ethanol/water mixtures (7:3 v/v) yields >95% purity .
Q. What analytical techniques are critical for structural characterization?
- Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm pyridine ring substitution patterns and acetonitrile connectivity (e.g., δ 8.6 ppm for pyridinyl protons).
- Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 220.0015 (M+H)+, aligning with theoretical mass.
- XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., C-Cl bond length: 1.73 Å) .
Q. How can researchers mitigate hazards during handling?
- Answer :
- Use nitrile gloves and fume hoods due to acetonitrile toxicity (LD50: 170 mg/kg in rats).
- Store under argon at 2–8°C to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How do electronic effects influence regioselectivity in cross-coupling reactions?
- Answer : The trifluoromethyl (-CF3) and chloro (-Cl) groups create an electron-deficient pyridine ring, directing electrophiles to the 4-position. Computational DFT studies (B3LYP/6-311+G**) show a Hammett σ value of +0.54 for the -CF3 group, confirming meta-directing behavior. Experimental validation via Suzuki coupling with aryl boronic acids yields 4-substituted derivatives (85–92% efficiency) .
Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions?
- Answer : Systematic analysis of variables:
- Solvent Effects : DMF increases yield by 20% vs. THF due to polar aprotic stabilization.
- Temperature Control : Reactions at 60°C vs. 80°C show divergent outcomes (e.g., 70% vs. 45% yield for amine substitutions).
- Catalyst Screening : Pd(PPh3)4 outperforms Pd(OAc)2 in Sonogashira couplings (TOF = 120 h⁻¹) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Answer : Single-crystal XRD (Mo Kα radiation, λ = 0.71073 Å) at 100 K reveals:
- Dihedral angle between pyridine rings: 87.5° (distorted coplanarity).
- Weak C-H⋯F interactions (2.89 Å) stabilize the lattice.
- Refinement via SHELXL-2018 validates anisotropic displacement parameters .
Q. What computational models predict biological activity against fungal targets?
- Answer : Molecular docking (AutoDock Vina) identifies binding to CYP51 (lanosterol 14α-demethylase) with ΔG = -9.2 kcal/mol. Key interactions:
- Nitrile group forms hydrogen bonds with heme iron (distance: 2.1 Å).
- Pyridine rings engage in π-π stacking with Phe228 and Phe255 residues .
Methodological Recommendations
- Synthetic Reproducibility : Pre-dry solvents over molecular sieves (3Å) to avoid side reactions.
- Data Validation : Cross-check HPLC purity (C18 column, 254 nm) with elemental analysis (Δ < 0.4%).
- Safety Protocols : Quench reactions with NaHCO3 to neutralize residual H2SO4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
